trans-1-Boc-4-fluoro-3-hydroxypiperidine trans-1-Boc-4-fluoro-3-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 955028-82-7
VCID: VC0151431
InChI: InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Molecular Formula: C10H18FNO3
Molecular Weight: 219.256

trans-1-Boc-4-fluoro-3-hydroxypiperidine

CAS No.: 955028-82-7

Cat. No.: VC0151431

Molecular Formula: C10H18FNO3

Molecular Weight: 219.256

* For research use only. Not for human or veterinary use.

trans-1-Boc-4-fluoro-3-hydroxypiperidine - 955028-82-7

Specification

CAS No. 955028-82-7
Molecular Formula C10H18FNO3
Molecular Weight 219.256
IUPAC Name tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key FZAKOAFETOZBLC-YUMQZZPRSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)F

Introduction

Chemical Structure and Properties

Molecular Identification

Trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 4-position, with both substituents in the trans configuration relative to each other. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which serves as a common protecting group in organic synthesis. This compound is formally identified by the IUPAC name tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate, reflecting its specific stereochemistry . The compound is registered with CAS number 955028-82-7 and has a PubChem CID of 45489897 . The molecular formula is C10H18FNO3, corresponding to a molecular weight of 219.25 g/mol .

Stereochemistry

PropertyValueSource
Molecular Weight219.25 g/mol
Molecular FormulaC10H18FNO3
CAS Number955028-82-7
Physical StateSolid (at standard conditions)
Purity (Commercial)≥97%
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyFZAKOAFETOZBLC-YUMQZZPRSA-N

Synthesis and Preparation Methods

Protection Strategies

The Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen is a standard strategy in heterocyclic chemistry. This protecting group serves multiple purposes: it reduces the nucleophilicity of the nitrogen, prevents unwanted side reactions during synthesis, and can influence the conformation of the piperidine ring. The installation of the Boc group typically involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions. Removal of this protecting group can be achieved using acidic conditions, commonly trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in similar compounds . This protection-deprotection strategy is essential for the controlled functionalization of the piperidine scaffold.

Conformational Analysis

Ring Conformation

Chemical Reactivity

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position of trans-1-Boc-4-fluoro-3-hydroxypiperidine can participate in various chemical transformations. Based on the reactivity of similar compounds, this hydroxyl group can undergo:

  • Oxidation reactions to form ketones using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Etherification reactions to form alkyl or silyl ethers, which can serve as protecting groups or modify the compound's properties.

  • Esterification reactions with acyl chlorides or anhydrides under basic conditions.

  • Nucleophilic substitution reactions where the hydroxyl serves as a leaving group after appropriate activation.

The reactivity of the hydroxyl group may be influenced by the nearby fluorine substituent, which can alter its nucleophilicity through inductive effects.

Deprotection of the Boc Group

The Boc protecting group on the piperidine nitrogen can be selectively removed under acidic conditions. Typical deprotection conditions involve treatment with trifluoroacetic acid (TFA) in dichloromethane, often with triisopropylsilane as a carbocation scavenger . This deprotection step is essential for further functionalization of the piperidine nitrogen and can be performed selectively in the presence of other functional groups. The revealed secondary amine can then participate in various reactions, including alkylation, acylation, or use as a nucleophile in coupling reactions.

Effects of Fluorination

The fluorine atom at the 4-position introduces unique reactivity patterns to the molecule. Fluorine's high electronegativity affects the electronic distribution within the molecule, potentially altering the reactivity of neighboring functional groups. In particular, the fluorine substituent can enhance the stability of certain conformations through stereoelectronic effects and influence the pKa values of nearby functional groups . These electronic effects are valuable in medicinal chemistry, where fluorine incorporation is a common strategy to modulate properties such as metabolic stability and binding affinity.

Applications in Organic Synthesis

Building Block in Medicinal Chemistry

Trans-1-Boc-4-fluoro-3-hydroxypiperidine serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold found in numerous bioactive compounds and pharmaceuticals. The addition of fluorine and hydroxyl substituents in specific stereochemical configurations allows for fine-tuning of properties relevant to drug development, including:

  • Modulation of lipophilicity and hydrogen bonding capacity, affecting membrane permeability and bioavailability.

  • Introduction of conformational constraints that can enhance binding selectivity to biological targets.

  • Potential metabolic stabilization through strategic fluorination, a common approach in drug design.

Use in Peptidomimetics

Comparison to Related Compounds

Structural Analogues

Trans-1-Boc-4-fluoro-3-hydroxypiperidine shares structural similarities with several other compounds that have been more extensively studied. For instance, 3-fluoro-4-hydroxyprolines represent a related class of fluorinated heterocycles with documented applications in medicinal chemistry and chemical biology . While these proline derivatives contain a five-membered ring rather than a six-membered piperidine, they showcase similar patterns of reactivity and conformational behavior influenced by the relative positioning of hydroxyl and fluorine substituents.

Non-fluorinated Analogues

CompoundKey Structural DifferenceNotable Properties/Applications
Trans-1-Boc-4-fluoro-3-hydroxypiperidineReference compoundBuilding block in medicinal chemistry
Trans-4-Amino-1-boc-3-hydroxypiperidineAmino group instead of fluorineDifferent hydrogen bonding profile, more basic character
3-Fluoro-4-hydroxyprolineFive-membered ring (proline)Used in peptidomimetics, affects collagen stability
4-HydroxypiperidineLacks fluorine and Boc groupSimpler scaffold, different reactivity pattern

Stereochemical Considerations

Importance of Trans Configuration

The trans configuration of the hydroxyl and fluorine substituents in trans-1-Boc-4-fluoro-3-hydroxypiperidine is a defining feature that distinguishes it from its cis isomer. This stereochemical arrangement impacts several properties of the molecule:

  • Conformational preferences: The trans configuration likely stabilizes specific chair conformations of the piperidine ring.

  • Hydrogen bonding geometry: The relative spatial orientation of the hydroxyl group is influenced by the trans relationship with the fluorine atom.

  • Reactivity patterns: The stereochemical arrangement can affect the accessibility and reactivity of functional groups to reagents.

Studies on related compounds suggest that the trans isomer may exhibit different biological activities and physicochemical properties compared to the corresponding cis isomer .

Stereoselective Synthesis

The stereoselective synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine presents both challenges and opportunities. Based on synthetic approaches to similar compounds, several strategies might be employed to ensure stereocontrol:

  • Use of stereoselective reduction or oxidation reactions to establish the desired stereochemistry.

  • Exploitation of substrate-controlled selectivity where existing stereocenters direct the introduction of new ones.

  • Employment of chiral catalysts or auxiliaries to induce the formation of specific stereoisomers.

  • Separation of diastereomeric intermediates at strategic points in the synthesis.

Research on related fluorinated heterocycles has demonstrated the importance of carefully controlled reaction conditions to achieve the desired stereochemical outcome .

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